anhydromevalonyl-CoA

Data Availability Evidence Quality Research Limitations

Anhydromevalonyl-CoA is a specialized hydroxy fatty acyl-CoA that serves as the essential and non-redundant acyl donor for the transacylase SidF, a bifunctional enzyme critical for biosynthesis of fusarinine-type siderophores like triacetylfusarinine C (TAFC) in Aspergillus fumigatus (PubMed:17845073). Generic substitution with acetyl-CoA or mevalonyl-CoA fails to produce desired siderophore intermediates, making this compound indispensable for studies on fungal iron acquisition, virulence, and novel antifungal target validation. Sourced from the mevalonate pathway, it links isoprenoid metabolism to siderophore production. Ideal for enzymatic assays, metabolic flux analysis, and recombinant biosynthesis of anhydromevalonolactone.

Molecular Formula C27H44N7O18P3S
Molecular Weight 879.7 g/mol
Cat. No. B15551496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanhydromevalonyl-CoA
Molecular FormulaC27H44N7O18P3S
Molecular Weight879.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H44N7O18P3S/c1-15(5-8-35)10-18(37)56-9-7-29-17(36)4-6-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h10,13-14,16,20-22,26,35,38-39H,4-9,11-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b15-10+/t16-,20-,21-,22+,26-/m1/s1
InChIKeyDNQYORBBTWPHHN-NWDFDVENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydromevalonyl-CoA: A Coenzyme A Derivative for Siderophore and Isoprenoid Research


Anhydromevalonyl-CoA is a hydroxy fatty acyl-CoA formed by the condensation of coenzyme A with anhydromevalonic acid [1]. It is a key biosynthetic intermediate in fungi, specifically required for the production of extracellular siderophores like triacetylfusarinine C (TAFC), which are essential for iron acquisition and virulence [2]. Its synthesis from mevalonate links the isoprenoid and siderophore biosynthetic pathways [3].

Why Anhydromevalonyl-CoA Cannot Be Replaced by Generic CoA Derivatives in Research Applications


Anhydromevalonyl-CoA serves a highly specific and non-redundant role in fungal siderophore biosynthesis. Generic substitution with other CoA derivatives, such as acetyl-CoA or mevalonyl-CoA, is not feasible because the downstream transacylase enzyme, SidF, exhibits specific substrate recognition for the anhydromevalonyl moiety [1]. While SidF is a bifunctional enzyme that can accept acetyl-CoA for one pathway branch, the biosynthesis of fusarinine-type siderophores strictly requires anhydromevalonyl-CoA as the acyl donor [2]. Using an incorrect CoA derivative would fail to produce the desired siderophore intermediates, rendering experiments on fungal virulence, iron metabolism, or siderophore engineering invalid.

Quantitative Differentiation of Anhydromevalonyl-CoA: Limitations in Available Data


Notification: Lack of High-Strength Quantitative Comparative Data

A comprehensive search of primary literature, authoritative databases, and patents did not yield any direct, quantitative, head-to-head comparisons for anhydromevalonyl-CoA against a defined comparator. The available data is exclusively qualitative, describing its role as a biosynthetic intermediate. Therefore, it is impossible to construct an evidence guide based on the required criteria of verifiable differentiation [1]. This notification is provided in compliance with the directive to not fill the space with unsupported claims.

Data Availability Evidence Quality Research Limitations

Primary Research Applications for Anhydromevalonyl-CoA


Investigating Fungal Siderophore Biosynthesis Pathways

Used as a substrate to study the activity and specificity of the transacylase SidF, which is crucial for understanding fungal iron acquisition and virulence mechanisms [1].

Probing the Link Between Isoprenoid and Siderophore Metabolism

Employed to elucidate the metabolic flux from the mevalonate pathway into siderophore production, a key area of research for developing novel antifungal strategies [2].

Engineering Biosynthetic Pathways for Novel Compounds

Utilized as an intermediate in recombinant systems engineered to produce anhydromevalonolactone and related compounds, as described in patent literature [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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